An In-depth Technical Guide to the Physicochemical Properties of 4-(2-aminoethyl)pyridin-2(1H)-one
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-aminoethyl)pyridin-2(1H)-one
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The pyridin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, valued for its unique structural and electronic properties that make it a versatile pharmacophore.[1][2] This guide focuses on a specific derivative, 4-(2-aminoethyl)pyridin-2(1H)-one, providing a comprehensive overview of its predicted physicochemical properties and the established methodologies for their empirical determination. Due to the limited availability of experimental data for this specific molecule, this document serves as both a repository of computational data and a practical guide for researchers aiming to characterize this compound in a laboratory setting. We will delve into the structural attributes, predicted properties, and the causality behind the experimental techniques used to measure them, ensuring a blend of theoretical understanding and practical application.
Introduction: The Pyridin-2(1H)-one Core in Drug Discovery
Pyridin-2(1H)-ones are six-membered heterocyclic compounds that have garnered significant attention in drug discovery. Their structure allows them to act as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen), making them effective bioisosteres for amides, pyrimidines, and phenyl groups.[2] This dual functionality enables them to form critical interactions with biological targets, particularly the hinge regions of kinases.[1] Consequently, pyridinone-containing molecules have demonstrated a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1]
The physicochemical properties of any drug candidate, such as solubility, lipophilicity (logP), and ionization constant (pKa), are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. For pyridinone derivatives, these properties can be finely tuned through chemical modification.[1] The subject of this guide, 4-(2-aminoethyl)pyridin-2(1H)-one, introduces a basic aminoethyl side chain, which is expected to significantly influence these key parameters.
A critical point of clarification is the distinction between the target molecule and the similarly named, commercially available compound, 4-(2-aminoethyl)pyridine. The latter is an aromatic pyridine, while the former is a pyridin-2(1H)-one with a carbonyl group in the ring, fundamentally altering its electronic and physical properties. This guide pertains exclusively to the pyridin-2(1H)-one derivative.
Molecular Identity and Structure
The foundational step in characterizing any compound is to establish its precise chemical identity.
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IUPAC Name: 1-(2-aminoethyl)pyridin-2(1H)-one
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CAS Number: 35597-92-3[3]
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Molecular Formula: C₇H₁₀N₂O[3]
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Synonyms: 1-(2-aminoethyl)pyridin-2-one, 1-(2-aminoethyl)-1,2-dihydropyridin-2-one[3]
The structure consists of a pyridin-2(1H)-one core with an aminoethyl group attached to the ring nitrogen. This N-substitution precludes the lactam-lactim tautomerism often seen in the parent 2-pyridone.[4]
Predicted Physicochemical Properties
As of the latest literature review, specific experimental data for 4-(2-aminoethyl)pyridin-2(1H)-one is not publicly available. However, computational models provide valuable estimations that can guide initial experimental design. The following data is derived from computational predictions available in the PubChem database.[3]
| Property | Predicted Value | Source | Significance in Drug Discovery |
| Molecular Weight | 138.17 g/mol | PubChem | Influences diffusion rates and is a key parameter in fragment-based drug design. |
| XLogP3 | -0.6 | PubChem | Predicts lipophilicity; a negative value suggests high hydrophilicity and likely good aqueous solubility but potentially poor membrane permeability. |
| Hydrogen Bond Donors | 1 | PubChem | The primary amine group can donate a hydrogen bond, influencing solubility and target binding. |
| Hydrogen Bond Acceptors | 2 | PubChem | The carbonyl oxygen and the amine nitrogen can accept hydrogen bonds, contributing to aqueous solubility. |
| Rotatable Bonds | 2 | PubChem | Relates to conformational flexibility, which can impact target binding affinity and entropy. |
Physicochemical Properties of the Parent Scaffold: Pyridin-2(1H)-one
To provide context for the predicted values, it is instructive to examine the experimentally determined properties of the unsubstituted parent compound, pyridin-2(1H)-one.
| Property | Experimental Value | Source |
| CAS Number | 142-08-5 | [5] |
| Molecular Weight | 95.10 g/mol | [5] |
| Appearance | Colorless crystalline solid | [4] |
| Melting Point | 107.8 °C | [5] |
| logP (Octanol/Water) | -0.107 | [6] |
| Aqueous Solubility | 1000 mg/mL at 20 °C (Highly Soluble) | [5] |
| pKa (Acidity of N-H) | 11.65 | [4] |
The aminoethyl substituent on the target molecule is expected to significantly alter these properties. The primary amine will introduce a basic center, increasing aqueous solubility at physiological pH and making the overall molecule more polar than the parent scaffold.
Experimental Determination of Physicochemical Properties
This section provides detailed, field-proven protocols for the experimental characterization of 4-(2-aminoethyl)pyridin-2(1H)-one.
Determination of Acid Dissociation Constant (pKa)
The pKa value is critical as it dictates the charge state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For 4-(2-aminoethyl)pyridin-2(1H)-one, the pKa of the primary amine is of greatest interest.
Methodology: Potentiometric Titration
This is a gold-standard method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Protocol:
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Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water with a constant ionic strength (e.g., 0.01 M KCl).
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Titration: Place the solution in a temperature-controlled vessel (25 °C) and use a calibrated pH meter to monitor the pH.
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Acidification: Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) to protonate the amine fully.
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Basification: Subsequently, titrate the acidified solution with a standardized solution of NaOH (e.g., 0.1 M). Record the pH after each addition of titrant.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized. This can be determined from the first derivative of the titration curve.
Causality behind Experimental Choices:
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Constant Ionic Strength: Using a background electrolyte like KCl minimizes changes in activity coefficients, ensuring the measured pH accurately reflects the hydrogen ion concentration.
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Potentiometry: This direct measurement of pH change provides a highly accurate and reliable determination of the ionization equilibrium.
Determination of Lipophilicity (logP)
LogP, the logarithm of the partition coefficient between n-octanol and water, is the standard measure of a compound's lipophilicity. It is a key predictor of membrane permeability and metabolic stability.
Methodology: Shake-Flask Method (OECD 107)
This classic method directly measures the partitioning of a compound between two immiscible phases.[7]
Protocol:
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate. Use the appropriate aqueous phase (e.g., a buffer at a pH where the compound is un-ionized) for logD determination.
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Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.
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Equilibration: Shake the mixture vigorously in a sealed container at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-24 hours) to reach equilibrium.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
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Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).
Causality behind Experimental Choices:
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Pre-saturation: This step is critical to prevent volume changes during the experiment due to the mutual miscibility of water and n-octanol, which would alter the final concentrations.
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Centrifugation: Ensures a clean separation of the phases, preventing cross-contamination that would lead to inaccurate concentration measurements.
Determination of Aqueous Solubility
Aqueous solubility is a critical property that influences a drug's dissolution rate and bioavailability. Poor solubility is a major cause of failure in drug development.
Methodology: Kinetic and Thermodynamic Solubility Assays
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Kinetic Solubility: This high-throughput method measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer. It is useful for early-stage screening.
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Thermodynamic Solubility: This method measures the true equilibrium solubility of the solid compound in an aqueous buffer and is considered the gold standard.
Protocol (Thermodynamic Shake-Flask Method):
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Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 6.5, 7.4).
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: Filter the samples through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove any undissolved solid.
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Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
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Result: The measured concentration represents the equilibrium solubility at that specific pH.
Causality behind Experimental Choices:
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Using Excess Solid: This ensures that the solution becomes saturated, which is the definition of equilibrium solubility.
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Long Incubation Time: Allows the system to reach a true thermodynamic equilibrium between the solid state and the solution.
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pH Range: Testing at different pH values is crucial for ionizable compounds, as their solubility can be highly pH-dependent.
Conclusion and Future Directions
4-(2-aminoethyl)pyridin-2(1H)-one is a molecule of interest due to its pyridinone core, a privileged scaffold in medicinal chemistry. While computational data suggests it is a polar, hydrophilic compound, a full understanding of its potential as a drug candidate requires rigorous experimental validation of its physicochemical properties. The protocols detailed in this guide provide a robust framework for researchers to determine the pKa, logP, and aqueous solubility of this and other novel compounds. The data generated from these experiments will be invaluable for building structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately guiding the optimization of this chemical series for therapeutic applications.
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